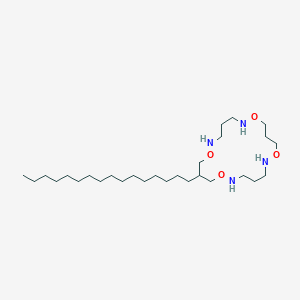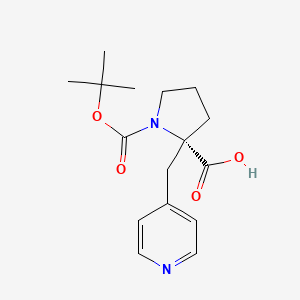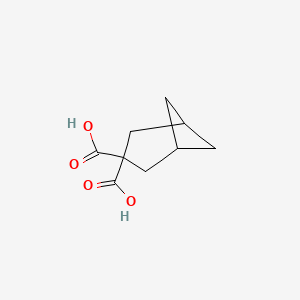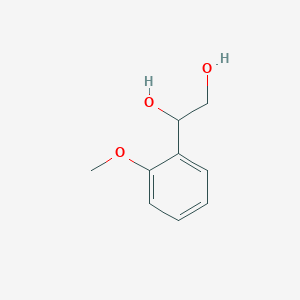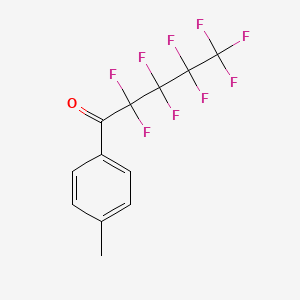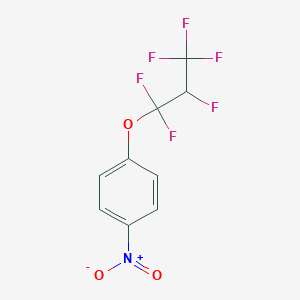
4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90%
Übersicht
Beschreibung
4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% (HFPNB-90) is a synthetic compound that has been used in research studies for its various chemical and physiological properties. HFPNB-90 has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its various applications.
Wirkmechanismus
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% is not yet fully understood. However, it is believed that the compound’s fluoroalkyl side chain is responsible for its biological activity. This fluoroalkyl side chain is able to interact with proteins and other molecules, and has been shown to increase the solubility of certain molecules in aqueous solutions. In addition, the nitro group of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% is believed to be responsible for its ability to interact with proteins and other molecules, and is thought to be involved in the formation of reactive oxygen species.
Biochemical and Physiological Effects
4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of certain molecules in aqueous solutions, and has been shown to have an inhibitory effect on certain enzymes. In addition, it has been shown to have an antioxidant effect, and to have an anti-inflammatory effect. It has also been shown to have an effect on the expression of certain genes, and to have an effect on the formation of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% has several advantages for laboratory experiments. It is relatively inexpensive, and can be easily synthesized. It also has a high solubility in aqueous solutions, and is stable in a wide range of pH and temperature conditions. However, 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% also has several limitations. It is not very soluble in organic solvents, and it can be toxic in high concentrations. In addition, its fluoroalkyl side chain can interact with proteins and other molecules, and can lead to unexpected results.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90%. One potential direction is to further investigate the mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% and its effects on proteins and other molecules. Another potential direction is to investigate the potential therapeutic applications of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90%, such as its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research could be conducted on the potential applications of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% in the development of drug delivery systems. Finally, further research could be conducted to investigate the potential toxicity of 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% in high concentrations.
Wissenschaftliche Forschungsanwendungen
4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% has been used in scientific research studies for its various chemical and physiological properties. It has been used in studies of nanomaterials, such as carbon nanotubes, graphene, and nanocrystals. It has also been used in studies of the structural and functional properties of proteins, and in studies of the interactions between proteins and other molecules. In addition, 4-(1,1,2,3,3,3-Hexafluoropropoxy)nitrobenzene, 90% has been used in studies of the biological effects of nanoparticles, and in the development of drug delivery systems.
Eigenschaften
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO3/c10-7(8(11,12)13)9(14,15)19-6-3-1-5(2-4-6)16(17)18/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCNPCFJMKMXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20789082 | |
| Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52328-79-7 | |
| Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





